

Application of "1-Bromo-2-(methoxymethoxy)ethane" in pharmaceutical intermediate synthesis

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Compound of Interest

Compound Name:	1-Bromo-2-(methoxymethoxy)ethane
Cat. No.:	B054506

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Application of 1-Bromo-2-(methoxymethoxy)ethane in Pharmaceutical Intermediate Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(methoxymethoxy)ethane (CAS Number: 112496-94-3), also known as 2-bromoethyl methoxymethyl ether, is a bifunctional organic compound of increasing interest in the synthesis of pharmaceutical intermediates and other advanced materials. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a methoxymethyl (MOM) ether, which serves as a stable and reliable protecting group for a hydroxyl function. This dual functionality makes it an effective reagent for introducing a protected 2-hydroxyethyl moiety onto a variety of molecular scaffolds.

The MOM group is stable under a range of reaction conditions, including those involving organometallic reagents and basic conditions, yet can be readily cleaved under acidic conditions to reveal the primary alcohol. This characteristic allows for sequential chemical

transformations at different parts of a molecule, a cornerstone of complex organic synthesis. In pharmaceutical development, the introduction of a hydroxyethyl sidechain can be crucial for modulating a drug candidate's physicochemical properties, such as solubility, metabolic stability, and target binding affinity.

While direct application in the synthesis of commercial small-molecule drug intermediates is not extensively documented in publicly available literature, a clear and detailed application exists in the synthesis of functionalized ionic liquids. These materials are gaining attention in the pharmaceutical industry for their potential as novel drug delivery systems, specialized solvents for enzymatic reactions, and even as active pharmaceutical ingredients (APIs). This document provides a detailed protocol for a key application of **1-bromo-2-(methoxymethoxy)ethane** in the synthesis of a methoxy-functionalized imidazolium-based ionic liquid.

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Bromo-2-(methoxymethoxy)ethane** is presented below.

Property	Value
CAS Number	112496-94-3
Molecular Formula	C ₄ H ₉ BrO ₂
Molecular Weight	169.02 g/mol
Appearance	Liquid
Boiling Point	116-117 °C
Density	1.448 g/mL at 25 °C
Refractive Index	n _{20/D} 1.480
Synonyms	2-Bromoethyl methoxymethyl ether

Application in Pharmaceutical-Relevant Synthesis: Synthesis of a Functionalized Ionic Liquid

A documented application of **1-bromo-2-(methoxymethoxy)ethane** is in the synthesis of 1-methoxymethoxyethyl-3-methyl imidazolium bis(trifluoromethanesulfonyl)imide (**[MME][NTf₂]**), a functionalized ionic liquid. Ionic liquids are being investigated for various pharmaceutical applications due to their unique properties. The synthesis involves a two-step process: quaternization of an imidazole followed by anion exchange.

Experimental Protocol: Synthesis of **1-Methoxymethoxyethyl-3-methyl imidazolium bis(trifluoromethanesulfonyl)imide ([MME][NTf₂])**

This protocol details the synthesis of the ionic liquid, starting with the quaternization of 1-methylimidazole with **1-bromo-2-(methoxymethoxy)ethane**.

Materials:

- **1-Bromo-2-(methoxymethoxy)ethane** (98%)
- 1-Methylimidazole (99%)
- Acetone (dry)
- Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])
- Distilled water
- Standard laboratory glassware for reflux and stirring
- Rotary evaporator

Part 1: Quaternization to form 1-Methoxymethoxyethyl-3-methyl imidazolium bromide

- Dissolve 1-methylimidazole (4.20 g, 51.20 mmol) in dry acetone (40 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
- Add **1-bromo-2-(methoxymethoxy)ethane** (8.69 g, 51.40 mmol) dropwise to the stirring solution.

- Heat the reaction mixture to reflux at 65 °C and maintain for 48 hours.
- After 48 hours, cool the mixture to room temperature.
- Wash the resulting product by adding approximately 50 mL of acetone and then remove all volatile components in vacuo using a rotary evaporator to yield the intermediate bromide salt.

Part 2: Anion Exchange to form [MME][NTf₂]

- Prepare a solution of lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) (14.53 g, 52.20 mmol) in distilled water (20 mL).
- Add the Li[NTf₂] solution to the bromide salt obtained in Part 1.
- Stir the resulting mixture vigorously at room temperature for 24 hours to facilitate the anion exchange.
- Following the reaction, perform appropriate workup and purification steps (e.g., extraction with an organic solvent like dichloromethane, washing with water to remove lithium bromide, and drying under vacuum) to isolate the final product, 1-methoxymethoxyethyl-3-methyl imidazolium bis(trifluoromethanesulfonyl)imide.

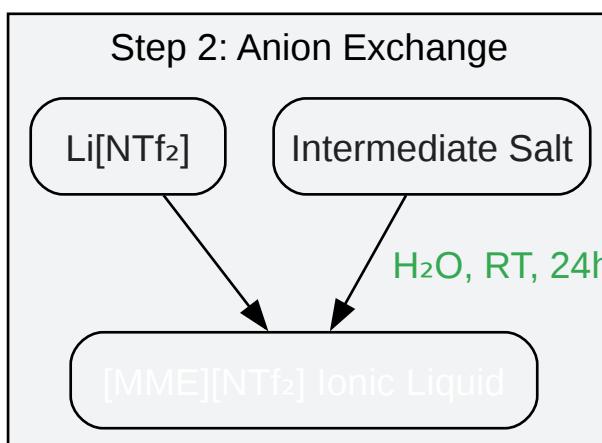
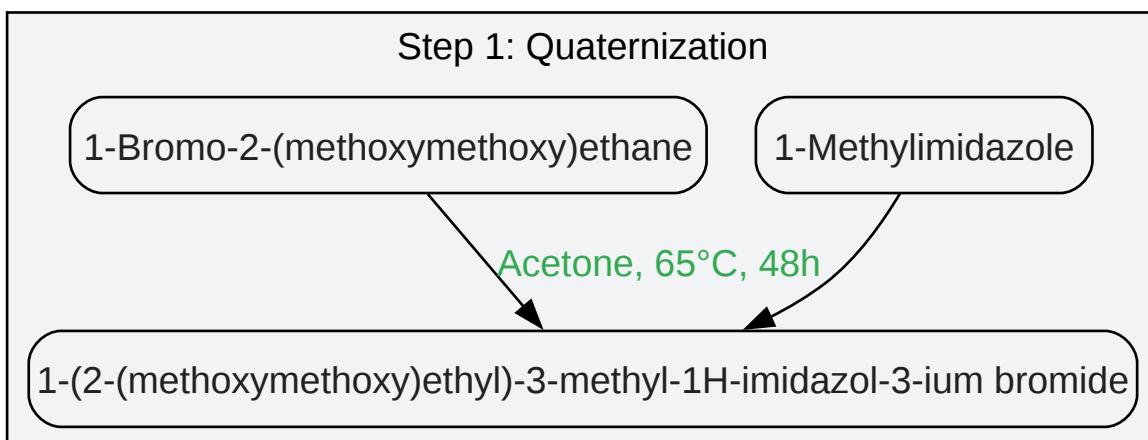
Quantitative Data Summary

Reactant	Molar Eq.	Mass / Volume	Moles (mmol)
1-Bromo-2-(methoxymethoxy)ethane	~1.0	8.69 g	51.40
1-Methylimidazole	1.0	4.20 g	51.20
Li[NTf ₂]	~1.02	14.53 g	52.20

Reaction Step	Temperature	Time
Quaternization	65 °C (Reflux)	48 h
Anion Exchange	Room Temperature	24 h

Visualization of Synthetic Pathway and Workflow

The following diagrams illustrate the synthetic pathway and the general workflow for utilizing **1-bromo-2-(methoxymethoxy)ethane** as a synthetic intermediate.



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Synthetic pathway for the ionic liquid [MME][NTf₂].

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com